
1-allyl-3-methyl-1H-pyrazole-5-carboxylic acid
説明
“1-allyl-3-methyl-1H-pyrazole-5-carboxylic acid” is a chemical compound with the linear formula C8H10N2O2 . It has a molecular weight of 166.181 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of pyrazole derivatives involves various methods. One common method is the [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride . These reactions offer mild conditions, broad substrate scope, and excellent functional group tolerance .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also contains an allyl group and a carboxylic acid group .
Chemical Reactions Analysis
Pyrazole derivatives, including “this compound”, can undergo various chemical reactions. For instance, they can participate in Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones . This reaction is initiated by the formation of a hydrazonyl radical, followed by cyclization and a concomitant C=C bond cleavage .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the search results . For detailed information, one may need to refer to its Material Safety Data Sheet (MSDS) or conduct specific experimental measurements.
科学的研究の応用
Synthesis and Derivative Formation
1-Allyl-3-methyl-1H-pyrazole-5-carboxylic acid serves as a key intermediate in the synthesis of various pyrazole derivatives. Research has demonstrated its versatility in forming carboxamide and carboxylate derivatives through reactions with binucleophiles like diaminoethane, diaminopropane, and amino alcohols. These reactions, facilitated by catalytic amounts of pyridine, yield products with significant yields ranging from 66% to 95%. The synthesized compounds have their structures confirmed through spectroscopic methods such as 13C NMR, 1H NMR, and IR, alongside elemental analyses, showcasing the compound's utility in the creation of novel chemical entities (Yıldırım, Kandemirli, & Akçamur, 2005).
Coordination Chemistry and Crystal Structures
The compound also finds applications in coordination chemistry, where its derivatives act as ligands to form mononuclear CuII/CoII coordination complexes. These novel pyrazole-dicarboxylate acid derivatives, synthesized and characterized by various spectroscopic techniques, demonstrate the ability to chelate with metal ions like CuII, CoII, and ZnII. The resulting single crystal structures reveal intricate hydrogen-bonded networks, showcasing the compound's potential in the design of metal-organic frameworks and coordination polymers with diverse structural properties (Radi et al., 2015).
Functionalization Reactions
Experimental and theoretical studies highlight the compound's role in functionalization reactions, particularly in forming carboxamide derivatives through reaction with diamines or aminophenols. These studies, supported by computational calculations, offer insights into the reaction mechanisms and the structural elucidation of the resulting compounds. Such research underscores the compound's importance in organic synthesis, providing pathways to functionalize pyrazole derivatives for various applications (Yıldırım, Kandemirli, & Demir, 2005).
Luminescence and Supramolecular Networks
Research into the structural diversity of d10 metal coordination polymers constructed from pyrazole-carboxylic acid derivatives reveals the formation of chiral and achiral coordination polymers with unique hydrogen-bonded chiral networks. These studies not only provide a deeper understanding of the structural assembly and chirality but also explore the thermal and luminescence properties of the resulting compounds. Such investigations highlight the potential of pyrazole derivatives in materials science, particularly in the development of luminescent materials and supramolecular chemistry (Cheng et al., 2017).
Safety and Hazards
Sigma-Aldrich provides “1-allyl-3-methyl-1H-pyrazole-5-carboxylic acid” as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity . For safety and hazard information, one should refer to its MSDS.
特性
IUPAC Name |
5-methyl-2-prop-2-enylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-3-4-10-7(8(11)12)5-6(2)9-10/h3,5H,1,4H2,2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMMLSCUQFNMDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)O)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20619274 | |
| Record name | 3-Methyl-1-(prop-2-en-1-yl)-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
319474-61-8 | |
| Record name | 3-Methyl-1-(prop-2-en-1-yl)-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



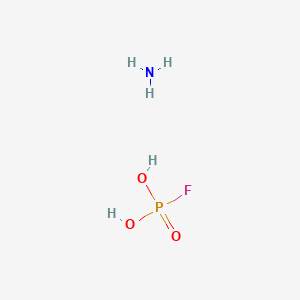
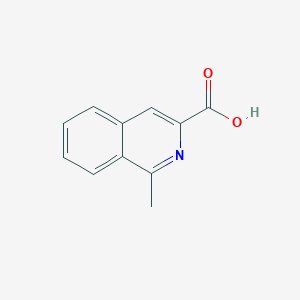


![Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one](/img/structure/B1628728.png)

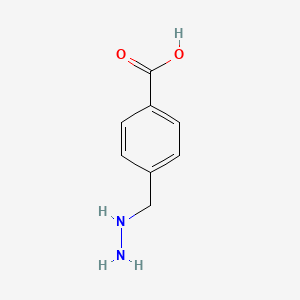
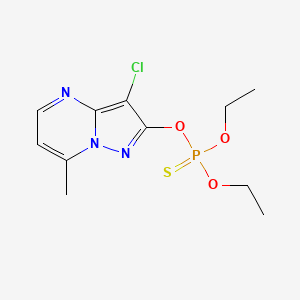
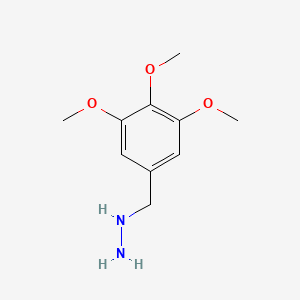



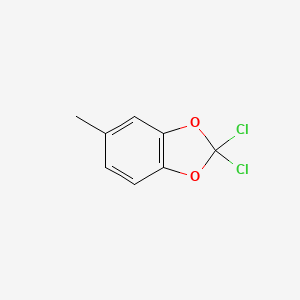
![1H-Imidazo[1,2-b]pyrazol-7-amine](/img/structure/B1628744.png)